molecular formula C16H13N3O4S B2530289 ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851944-10-0

ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No. B2530289
CAS RN: 851944-10-0
M. Wt: 343.36
InChI Key: CRBURJSBVYPHSZ-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, is a derivative of thiazolo[3,2-a]pyrimidine, which is a fused heterocyclic system that has been the subject of various synthetic efforts due to its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the research focuses on the synthesis and characterization of closely related thiazolo[3,2-a]pyrimidine derivatives, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . The reaction conditions also allow for the formation of various substituted derivatives, such as ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate, by using different cyanoacrylate derivatives . Additionally, amino-imino derivatives have been prepared and used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These synthetic routes are characterized by their simplicity, mild reaction conditions, and the use of room temperature, which are advantageous for practical organic synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . For instance, the novel pyrimidine derivative ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was characterized by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis . These techniques provide detailed information about the molecular structure, including the arrangement of atoms and the presence of specific functional groups.

Chemical Reactions Analysis

The thiazolo[3,2-a]pyrimidine derivatives undergo various chemical reactions to form new heterocyclic systems. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was transformed into related fused heterocyclic systems via reaction with various reagents . These reactions expand the chemical diversity of the thiazolo[3,2-a]pyrimidine scaffold and open up possibilities for the discovery of compounds with novel properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural features and the conditions used for their synthesis. The compounds exhibit a range of properties, such as solubility in common organic solvents and stability under the reaction conditions employed. The crystal packing of one of the derivatives is stabilized by weak intermolecular C—H⋯O interactions, indicating potential for solid-state interactions . The biological activities of these compounds, such as antioxidant, radioprotective, antibacterial, and antitubercular activities, have been evaluated, suggesting their potential use in medicinal chemistry .

Scientific Research Applications

Anticancer Potential

A novel series of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives, which include ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, have been synthesized and evaluated for their anticancer activity. These compounds exhibit promising cytotoxicity against various human cancer cell lines, including breast adenocarcinoma cell lines MCF-7 and MDA-MB-231. One compound in particular showed significant cytotoxicity with IC₅₀ values of 0.58 and 1.58 μM against these cell lines, highlighting the potential of these derivatives as anticancer agents (Nagarapu et al., 2013).

Synthesis and Chemical Reactivity

The synthesis and reactions of “biginelli-compounds,” which are closely related to this compound, have been extensively studied. These compounds serve as precursors to a range of heterocyclic compounds, including thiazolo[3,2-a]pyrimidines. The chemical reactivity of these compounds provides a foundation for developing novel chemical entities with potential biological activities (Kappe & Roschger, 1989).

Anti-Inflammatory and Analgesic Agents

Novel derivatives derived from this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/COX-2) with high selectivity indices, exhibiting significant analgesic and anti-inflammatory effects. This suggests their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Apoptosis-Inducing Agents for Breast Cancer

A multicomponent synthesis approach has been used to create compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showing significant potential as apoptosis-inducing agents for breast cancer. These compounds were evaluated in vitro against MCF-7 and HepG-2 cancer cell lines, with some showing interesting antiproliferative potential. One compound, in particular, induced apoptosis in MCF-7 cells, reducing cell viability significantly, suggesting its promise as a therapeutic agent (Gad et al., 2020).

Supramolecular Architecture

The novel crystal structures of derivatives similar to this compound have been characterized, revealing their supramolecular architecture. This includes insights into the crystal packing arrangements and the aromaticities of the heterocyclic moieties, which are crucial for understanding the physicochemical properties and potential biological interactions of these compounds (Pietrzak et al., 2018).

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their synthetic potential and the ability to be readily modified make them a promising area for future research .

properties

IUPAC Name

ethyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBURJSBVYPHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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